4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1',1'-tetroxide, (R*,R*)-(+-)-
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Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of thiazolidinone derivatives with furan compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone structures but different substituents.
Furan derivatives: Compounds with furan rings and varying functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- is unique due to its combination of thiazolidinone and furan rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
131420-45-6 |
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Molecular Formula |
C16H16N2O8S2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S)-2-(furan-2-yl)-3-[2-[(2S)-2-(furan-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O8S2/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m0/s1 |
InChI Key |
RWQOWNAGKRFKDL-HOTGVXAUSA-N |
Isomeric SMILES |
C1C(=O)N([C@@H](S1(=O)=O)C2=CC=CO2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CO4 |
Canonical SMILES |
C1C(=O)N(C(S1(=O)=O)C2=CC=CO2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
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